molecular formula C10H16O5 B6264103 5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid, Mixture of diastereomers CAS No. 1823902-58-4

5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid, Mixture of diastereomers

Cat. No. B6264103
CAS RN: 1823902-58-4
M. Wt: 216.2
InChI Key:
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Description

“5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid, Mixture of diastereomers” is a chemical compound that contains a tert-butoxycarbonyl (BOC) group . The BOC group is a protecting group used in organic synthesis .


Synthesis Analysis

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The molecular structure of this compound includes a BOC group attached to an oxolane ring, which is a five-membered ring containing four carbon atoms and one oxygen atom .


Chemical Reactions Analysis

The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .


Physical And Chemical Properties Analysis

The physical form of this compound is a powder . The storage temperature is room temperature .

Mechanism of Action

The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide . Methanolysis of the silyl ester to the carbamic acid and finally decarboxylation to the amine occurs .

Safety and Hazards

This compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid involves the protection of oxolane-2-carboxylic acid followed by the introduction of a tert-butoxycarbonyl (Boc) group. The reaction mixture will result in a mixture of diastereomers.", "Starting Materials": [ "Oxolane-2-carboxylic acid", "tert-Butyl chloroformate", "Triethylamine", "Dichloromethane", "Sodium bicarbonate", "Water" ], "Reaction": [ "To a solution of oxolane-2-carboxylic acid in dichloromethane, add triethylamine and stir.", "Slowly add tert-butyl chloroformate to the reaction mixture while stirring.", "Add sodium bicarbonate to the reaction mixture to neutralize the acid byproduct.", "Extract the product with dichloromethane and wash with water.", "Dry the organic layer with anhydrous sodium sulfate.", "Concentrate the solution to obtain a mixture of diastereomers of 5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid." ] }

CAS RN

1823902-58-4

Product Name

5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid, Mixture of diastereomers

Molecular Formula

C10H16O5

Molecular Weight

216.2

Purity

95

Origin of Product

United States

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